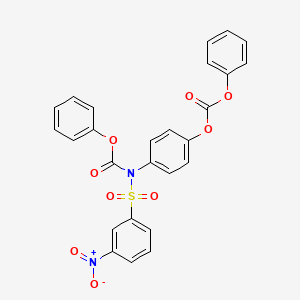
3-Bromo-4-fluorophenylthiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties of Conjugated Polythiophenes 3-Bromo-4-fluorophenylthiocyanate derivatives contribute to the study of the electronic properties of conjugated polythiophenes. The electropolymerization of thiophenic monomers involving such derivatives helps in understanding the electronic properties of starting terthienyls and resulting polymers. The role of the median thiophene ring substitution on the electronic properties is a key area of study, providing insights into the tunability of electronic characteristics of these materials (Gohier, Frère, & Roncali, 2013).
Synthesis of Liquid Crystals with High Birefringence The compound plays a role in synthesizing new types of liquid crystals with potential applications in display technology. The introduction of this compound derivatives in the synthesis of isothiocyanatotolane liquid crystals has shown to increase birefringence and reduce rotational viscosity. These characteristics are valuable for high-performance liquid crystal displays and other optical applications (Li et al., 2017).
Role in Synthesizing Polyfluorene Building Blocks The compound is also relevant in the synthesis of polyfluorene building blocks used for creating nanoparticles. These nanoparticles have demonstrated high fluorescence emission and quantum yields, making them suitable for applications in optoelectronic devices and fluorescence-based sensors. The heterodifunctional nature of these polyfluorenes, possibly involving this compound derivatives, is crucial for their fluorescence properties (Fischer, Baier, & Mecking, 2013).
Enhancement of Solid-State Emission in Polythiophenes The postfunctionalization of polythiophenes using derivatives like this compound enables the study of how various functional groups impact the optical properties of these materials. The alteration of fluorescence yield and the introduction of certain groups which can increase solid-state emission are of great interest in developing new materials for electronic and photonic applications (Li, Vamvounis, & Holdcroft, 2002).
Safety and Hazards
The safety information for 3-Bromo-4-fluorophenylthiocyanate includes several hazard statements: H302, H314, and H334 . This means that the compound can cause harm if swallowed, can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The precautionary statements include P260 and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
(3-bromo-4-fluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-6-3-5(11-4-10)1-2-7(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQCMTVEHGLNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-{4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2794759.png)
![4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride](/img/structure/B2794760.png)
![N-[2-(2-Cyanoethylsulfanyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2794761.png)
![4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2794763.png)


![(2-Methylimidazo[1,2-a]pyridin-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2794770.png)


